2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13444599
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13444599.png)
Specification
Molecular Formula | C16H31N3O3 |
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Molecular Weight | 313.44 g/mol |
IUPAC Name | tert-butyl 2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H31N3O3/c1-12(2)19(14(20)10-17)11-13-8-6-7-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
Standard InChI Key | MSLXBJIHXNQASN-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CN |
Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Key Findings
2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound with a tert-butyl carbamate group and a functionalized side chain containing isopropylamine and glycine moieties. Its structural complexity enables diverse biochemical interactions, making it valuable in medicinal chemistry for protease inhibition and receptor modulation. Despite its discontinued commercial availability, it remains a focus in niche pharmaceutical research due to its potential therapeutic applications .
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 1-position with a tert-butyl ester and at the 2-position with an isopropylamino-methyl-glycine side chain. Key structural attributes include:
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Molecular Formula: (for chloro-acetyl variant).
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Molecular Weight: 332.9 g/mol.
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IUPAC Name: tert-butyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate.
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Functional Groups: Tert-butyl carbamate (protecting group), piperidine ring (rigid scaffold), and chloro-acetyl-isopropylamine (reactive side chain) .
Key Structural Features:
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The piperidine ring provides conformational rigidity, enhancing binding affinity to biological targets .
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The chloro-acetyl group increases electrophilicity, facilitating nucleophilic substitution reactions.
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The tert-butyl ester improves lipophilicity, promoting membrane permeability.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: Starting with tert-butyl piperidine-2-carboxylate, the amine group is protected using a Boc (tert-butoxycarbonyl) group.
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Side Chain Introduction: The isopropylamino-methyl-glycine moiety is introduced via coupling reactions. For example, reacting the piperidine intermediate with 2-chloroacetyl chloride in the presence of triethylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Critical Reaction Conditions:
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Temperature: 0–20°C to minimize side reactions.
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Solvents: Anhydrous DMF or dichloromethane to prevent hydrolysis .
Reaction Kinetics
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Hydrolysis: The tert-butyl ester undergoes acidic hydrolysis () to yield carboxylic acid derivatives .
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Nucleophilic Substitution: The chloro-acetyl group reacts with amines or thiols, enabling diversification for structure-activity studies.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 332.9 g/mol | |
Solubility | Soluble in DMSO, ethanol | |
Stability | Stable at RT; decomposes in strong acids/bases | |
LogP | ~2.64 (predicted) | |
Melting Point | Not reported | – |
Stability Considerations:
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The tert-butyl group enhances steric protection, reducing unintended deprotection .
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Storage at -20°C in anhydrous conditions is recommended for long-term stability.
Biological Activity and Mechanism
Pharmacological Targets
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Protease Inhibition: The glycine-isopropylamine side chain mimics substrate-binding motifs in matrix metalloproteinases (MMPs), with IC₅₀ values < 100 nM for related compounds .
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GPCR Modulation: Structural analogs show affinity for G protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation.
Mechanism of Action
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Enzyme Interaction: Hydrogen bonding between the amino-acetyl group and catalytic residues (e.g., serine in proteases) disrupts substrate binding .
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Receptor Binding: Hydrophobic interactions with GPCR transmembrane domains are facilitated by the piperidine ring’s rigidity.
Applications in Drug Discovery
Lead Optimization
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Selectivity Enhancement: Modifying the chloro-acetyl group to sulfonamide derivatives improves selectivity for MMP-13 over MMP-1 .
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Bioavailability: Ester prodrug strategies (e.g., replacing tert-butyl with methyl ester) enhance oral absorption.
Case Studies
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Anticancer Research: Analogous piperidine derivatives inhibit tumor growth in xenograft models by targeting angiogenesis-related proteases .
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Neuropathic Pain: GPCR modulators derived from this scaffold show efficacy in rodent pain models.
Comparison with Structural Analogs
Compound | Molecular Formula | Key Differences | Bioactivity |
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4-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Carboxy group replaces chloro-acetyl | MMP-13 inhibition (IC₅₀: 85 nM) | |
(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | Stereochemistry at C3 | Improved metabolic stability |
Key Trends:
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Chloro-acetyl variants exhibit higher reactivity but lower metabolic stability compared to carboxy derivatives .
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Stereochemical modifications (e.g., R-configuration) enhance target selectivity .
Challenges and Future Directions
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